(R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL
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Overview
Description
®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of a chiral center makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methylbenzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the desired amine.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and automated systems are often used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce different functional groups.
Scientific Research Applications
Chemistry
Stereochemistry: The compound is used in studies related to stereochemistry and chiral resolution.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Studies: The compound can be used to study enzyme interactions and inhibition.
Medicine
Industry
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound.
2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethanol: A similar compound without the chiral center.
Uniqueness
The ®-enantiomer may exhibit different biological activity and properties compared to its (S)-enantiomer, making it unique in its applications and effects.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-3-methylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(6-13)12-2/h3-5,9,12-13H,6H2,1-2H3/t9-/m0/s1 |
InChI Key |
RQDOSRSLRLZFIM-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CO)NC)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CO)NC)Cl |
Origin of Product |
United States |
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